2-Methyl-5-phenyl-1H-indole-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

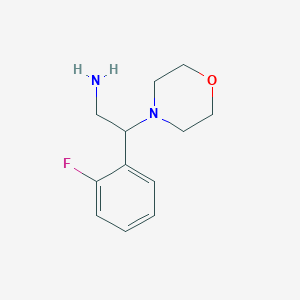

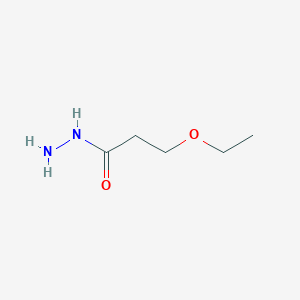

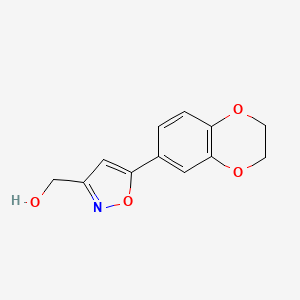

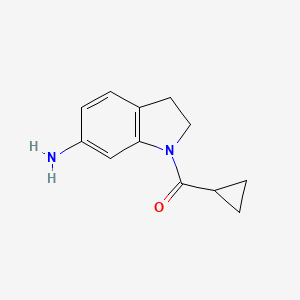

2-Methyl-5-phenyl-1H-indole-7-carboxamide is a chemical compound with wide-ranging scientific applications. It is used for the preparation of potential fructose bisphosphatase inhibitors . The molecular formula of this compound is C16H14N2O and it has a molecular weight of 250.29 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Methyl-5-phenyl-1H-indole-7-carboxamide consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The molecular weight of this compound is 250.29 g/mol .Chemical Reactions Analysis

Indole derivatives, including 2-Methyl-5-phenyl-1H-indole-7-carboxamide, are used as reactants in various chemical reactions. For instance, they are used for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .Aplicaciones Científicas De Investigación

Indole Synthesis Methods

The synthesis of indole derivatives, including compounds structurally related to 2-Methyl-5-phenyl-1H-indole-7-carboxamide, is a critical area of research due to their wide range of biological activities. New methods for indole synthesis have been developed, reflecting the importance of these compounds in organic chemistry and pharmaceutical research. These methods are classified based on the type of bond formation involved in constructing the indole ring, highlighting the versatility of indole synthesis strategies (Taber & Tirunahari, 2011).

Antimicrobial and Antiviral Applications

Indolylarylsulfones, a class of compounds including indole derivatives, have shown potent activity against human immunodeficiency virus type 1 (HIV-1) as non-nucleoside reverse transcriptase inhibitors. The structure-activity relationship (SAR) studies of these compounds provide insights into the design of new antiviral agents, demonstrating the potential of indole derivatives in treating viral infections (Famiglini & Silvestri, 2018).

Pharmacological Profile Enhancement

Research on the stereochemistry of phenylpiracetam and its derivatives emphasizes the significance of indole-based compounds in enhancing pharmacological profiles. Enantiomerically pure derivatives have been explored for their cognitive-enhancing effects, showcasing the therapeutic potential of indole derivatives in central nervous system disorders (Veinberg et al., 2015).

Synthesis and Biological Significance

A comprehensive review of indole derivatives synthesis and their biological significance underscores the diverse pharmacological activities of these compounds. Indole derivatives exhibit anticancer, antimicrobial, antimalarial, antiviral, and various other activities, highlighting their role in drug discovery and development (Padmavathi et al., 2021).

AMPK Activation and Independent Effects

The study of AICAr, a compound utilized for AMPK activation, reveals important insights into AMPK-dependent and independent effects on metabolism and cancer. While not a direct indole derivative, this research exemplifies the investigation of compound mechanisms relevant to the pharmacological effects of indole derivatives (Visnjic et al., 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

The broad-spectrum biological activities of indole derivatives suggest that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

2-methyl-5-phenyl-1H-indole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-10-7-13-8-12(11-5-3-2-4-6-11)9-14(16(17)19)15(13)18-10/h2-9,18H,1H3,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYNRGGGSGROCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2N1)C(=O)N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584158 |

Source

|

| Record name | 2-Methyl-5-phenyl-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-phenyl-1H-indole-7-carboxamide | |

CAS RN |

943607-57-6 |

Source

|

| Record name | 2-Methyl-5-phenyl-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)